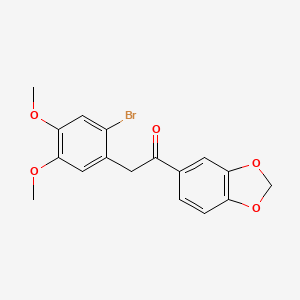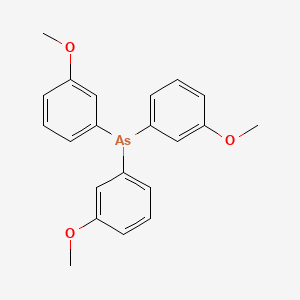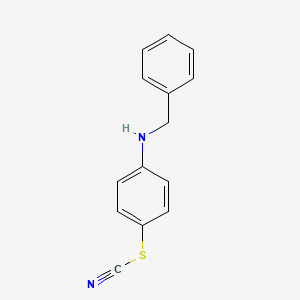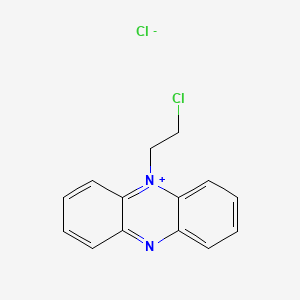
Cyclotetrahexacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetrahexacontane is a cycloalkane with a molecular formula of C₆₄H₁₂₈. As a member of the cycloalkane family, it is characterized by a ring structure composed entirely of carbon and hydrogen atoms. Cycloalkanes are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms. This compound, with its large ring structure, is a unique and relatively rare compound in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrahexacontane can be achieved through various methods, including:
Ring-Closing Metathesis: This method involves the formation of a large ring by the reaction of a diene with a suitable catalyst, such as a ruthenium-based catalyst. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane.
Cyclization of Linear Precursors: Linear alkanes with appropriate chain lengths can be cyclized using strong acids or bases under controlled conditions to form the desired cycloalkane.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be produced using large-scale ring-closing metathesis or other cyclization techniques in specialized chemical manufacturing facilities.
Análisis De Reacciones Químicas
Types of Reactions: Cyclotetrahexacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form cycloalkanones or cycloalkanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to form cycloalkanes with fewer carbon atoms.
Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring using reagents like chlorine or bromine under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Chlorine or bromine, UV light or heat.
Major Products Formed:
Oxidation: Cycloalkanones, cycloalkanols.
Reduction: Smaller cycloalkanes.
Substitution: Halogenated cycloalkanes.
Aplicaciones Científicas De Investigación
Cyclotetrahexacontane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of large cycloalkanes. It helps in understanding ring strain and conformational analysis.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its large hydrophobic ring structure.
Medicine: Explored for its potential use in drug delivery systems, where its large ring structure can encapsulate therapeutic molecules.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of cyclotetrahexacontane primarily involves its interactions with other molecules through hydrophobic interactions. Its large ring structure allows it to encapsulate smaller molecules, making it useful in applications such as drug delivery. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparación Con Compuestos Similares
Cyclohexane (C₆H₁₂): A smaller cycloalkane with six carbon atoms.
Cyclooctane (C₈H₁₆): An eight-carbon cycloalkane.
Cyclododecane (C₁₂H₂₄): A twelve-carbon cycloalkane.
Comparison: Cyclotetrahexacontane is unique due to its large ring size, which imparts distinct physical and chemical properties compared to smaller cycloalkanes. Its large ring structure results in lower ring strain and different conformational behavior. Additionally, its ability to encapsulate other molecules sets it apart from smaller cycloalkanes, making it valuable in specific scientific and industrial applications.
Propiedades
Número CAS |
91686-93-0 |
|---|---|
Fórmula molecular |
C64H128 |
Peso molecular |
897.7 g/mol |
Nombre IUPAC |
cyclotetrahexacontane |
InChI |
InChI=1S/C64H128/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-64H2 |
Clave InChI |
NZIDCKBMORPSMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
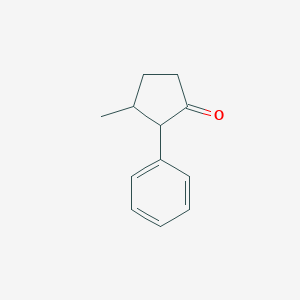

![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

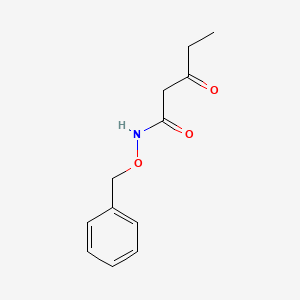

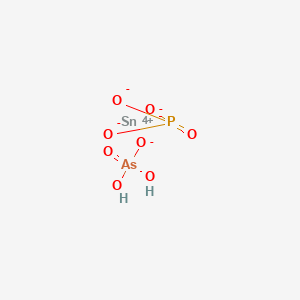
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
